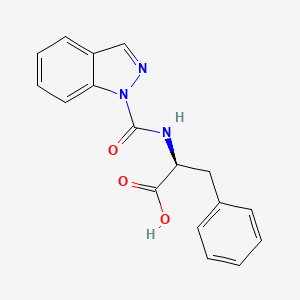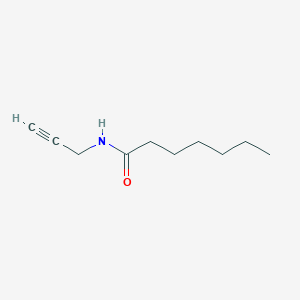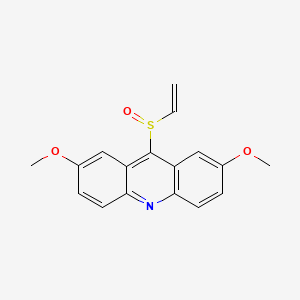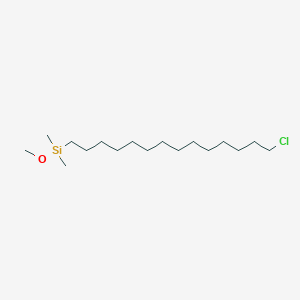![molecular formula C21H22NOP B12540419 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite CAS No. 681259-10-9](/img/structure/B12540419.png)
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite is an organic compound with the molecular formula C14H15OP. It is a phosphinite ester, characterized by the presence of a phosphinite group (P=O) bonded to an ethyl group substituted with a methyl(phenyl)amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite typically involves the reaction of diphenylphosphinous acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinite group. The general reaction scheme is as follows:
(C6H5)2P(O)H+HOCH2CH2N(CH3)(C6H5)→(C6H5)2P(O)OCH2CH2N(CH3)(C6H5)+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The ethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diphenylphosphinic acid and the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.
Major Products
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphinites depending on the nucleophile used.
Hydrolysis: Diphenylphosphinic acid and 2-[Methyl(phenyl)amino]ethanol.
Scientific Research Applications
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite involves its interaction with molecular targets through its phosphinite group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl diphenylphosphinite: Similar structure but lacks the methyl(phenyl)amino group.
Methyl diphenylphosphinite: Similar structure but with a methyl group instead of an ethyl group.
Diphenylphosphinous acid: The parent compound without the ethyl and amino substitutions.
Properties
CAS No. |
681259-10-9 |
|---|---|
Molecular Formula |
C21H22NOP |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-diphenylphosphanyloxyethyl)-N-methylaniline |
InChI |
InChI=1S/C21H22NOP/c1-22(19-11-5-2-6-12-19)17-18-23-24(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3 |
InChI Key |
WWOKZOOOXAMNNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)

